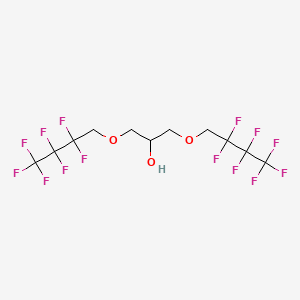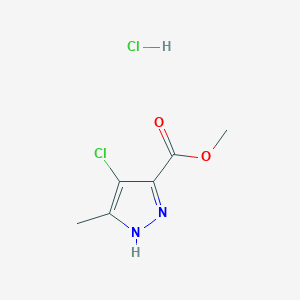
methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic organic compound. It belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a pyrazole ring substituted with a methyl group, a chlorine atom, and a carboxylate ester, further forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, reacting 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid can yield the ester derivative.
-
Formation of Hydrochloride Salt: : The final step involves converting the ester into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the cyclization and chlorination steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The pyrazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
-
Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Hydrolysis Products: 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
Chemistry
In organic synthesis, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its pyrazole core, which is a common scaffold in drug design. It can be used to synthesize molecules with anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, it is used in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of compounds derived from methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with an ethyl group instead of a methyl group.
1-Methyl-3-phenyl-4-chloro-1H-pyrazole-5-carboxylate: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the pyrazole ring influences its chemical behavior and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H8Cl2N2O2 |
|---|---|
分子量 |
211.04 g/mol |
IUPAC名 |
methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2.ClH/c1-3-4(7)5(9-8-3)6(10)11-2;/h1-2H3,(H,8,9);1H |
InChIキー |
TXWPUXHBERRAES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C(=O)OC)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




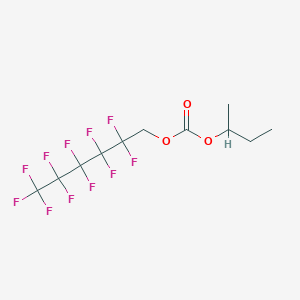

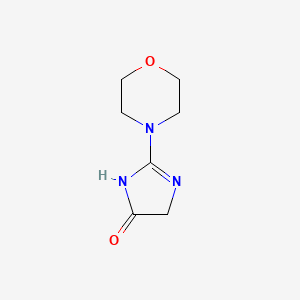

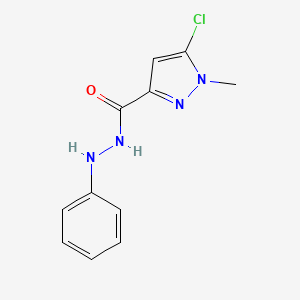

![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)

